2-Propenamide, N-(4-cyanophenyl)-2-methyl-
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Overview
Description
The compound "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" is a synthetic intermediate with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some aspects of its behavior and properties. For instance, α-Thio-β-chloroacrylamides, a related class of compounds, have been noted for their versatile reactivity, which allows for a diverse range of transformations, suggesting that "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" may also exhibit a broad reactivity profile .
Synthesis Analysis
Although the exact synthesis of "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" is not detailed in the provided papers, the solubility data and thermodynamic properties of structurally related compounds are discussed. For example, the solubility of N-(4-methylphenyl-Z-3-chloro-2-(phenylthio)propenamide in various solvents has been measured, which is crucial for the isolation and purification of such compounds during synthesis . This information can be valuable for optimizing the synthesis process of "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" by selecting appropriate solvents for its isolation.
Molecular Structure Analysis
The molecular structure of "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" can be inferred to some extent from the related compounds discussed in the papers. For instance, the presence of a cyano group and a propenamide moiety is common in the compounds studied, which may affect the electronic distribution and reactivity of the molecule . However, without specific data on the molecular structure of the compound , a detailed analysis cannot be provided.
Chemical Reactions Analysis
The chemical reactivity of "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" can be speculated based on the reactivity of similar compounds. The papers suggest that such compounds can undergo various transformations, which could be applied to the compound of interest. However, without specific studies on its reactivity, this analysis remains hypothetical .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" can be partially understood through the properties of related compounds. For example, the solubility in different solvents and the temperature dependence of this solubility are important for practical applications, such as in pharmaceutical formulations or chemical syntheses . The thermodynamic properties, such as combustion enthalpy, formation enthalpy, and sublimation enthalpy, provide insights into the stability and potential energy content of the compound . Additionally, the fusion temperature and the enthalpies and entropies of dissolution and mixing in various solvents have been determined for structurally related compounds, which can inform the understanding of "2-Propenamide, N-(4-cyanophenyl)-2-methyl-" .
Scientific Research Applications
Chemical Properties and Environmental Behavior
Acrylamide Formation in Food Products : Acrylamide, chemically related to 2-propenamide, is formed in high-carbohydrate foods during high-temperature cooking processes. This compound's formation mechanisms, health risks, and mitigation strategies in food processing, particularly in baking, have been reviewed, highlighting the importance of controlling processing conditions to reduce acrylamide levels in food products (Keramat et al., 2011).
Sorption of Phenoxy Herbicides : Studies on the environmental behavior of phenoxy herbicides, including compounds with structural similarities to 2-propenamide derivatives, have analyzed their sorption to soil and other materials. These findings are crucial for understanding the environmental fate and transport of such chemicals (Werner et al., 2012).
Coordination Chemistry : The coordination chemistry of acrylamide (2-propenamide) with various metals has been reviewed, revealing potential applications in synthesizing complex materials and studying acrylamide's role in biological systems (Girma et al., 2005).
Potential Applications
Cytochrome P450 Inhibitors : Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes indicates the potential pharmaceutical relevance of certain propenamide derivatives for developing drugs with minimized drug-drug interactions (Khojasteh et al., 2011).
Fluorescent Chemosensors : 4-Methyl-2,6-diformylphenol and its derivatives have been utilized to develop chemosensors for detecting various analytes, demonstrating the versatility of propenamide derivatives in chemical sensing applications (Roy, 2021).
Occupational Exposure and Health Effects : Studies on occupational exposure to bisphenol A (BPA), a compound related to 2-propenamides, have raised concerns about potential health effects, highlighting the need for further research and regulation in this area (Ribeiro et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-(4-cyanophenyl)-2-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6H,1H2,2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDHKIYZYGWGGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363085 |
Source
|
Record name | 2-Propenamide, N-(4-cyanophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenamide, N-(4-cyanophenyl)-2-methyl- | |
CAS RN |
90617-02-0 |
Source
|
Record name | 2-Propenamide, N-(4-cyanophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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